molecular formula C22H23N3O2S B2634200 3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 488858-36-2

3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2634200
CAS No.: 488858-36-2
M. Wt: 393.51
InChI Key: IKZUMYKFQCPVKI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a fused thiophene-quinoline core. Key structural features include:

  • A 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline scaffold, which enhances rigidity and influences lipophilicity.
  • A 3-amino group at position 3, critical for hydrogen-bonding interactions.
  • An N-(2-ethylphenyl)carboxamide substituent at position 2, contributing to steric and electronic modulation.

While direct pharmacological data for this compound is absent in the provided evidence, analogs with similar frameworks demonstrate anticancer, enzyme inhibitory, and cytotoxic activities .

Properties

IUPAC Name

3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-4-12-7-5-6-8-15(12)24-20(27)19-18(23)14-9-13-16(25-21(14)28-19)10-22(2,3)11-17(13)26/h5-9H,4,10-11,23H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZUMYKFQCPVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions to form the thienoquinoline core.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor of the thienoquinoline.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thienoquinoline core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Halogenated thienoquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Key Observations :

  • Chlorinated derivatives exhibit pronounced cytotoxicity, possibly due to enhanced electrophilic interactions with cellular targets .

Modifications on the Thienoquinoline Core

Compound Name Core Modification Molecular Formula logP Biological Activity Evidence Source
3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-analog 7,7-dimethyl C23H25N3O2S ~5.0* Baseline scaffold stability N/A
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-analog 4-(4-methoxyphenyl), phenylethyl C28H27N3O4S 5.55 High lipophilicity (logP 5.55)
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-7,7-dimethyl-5-oxo-4-phenyl-analog 4-phenyl, benzothiazole linkage C32H25N5O2S2 Not reported Potential kinase inhibition (benzothiazole moiety)

Key Observations :

  • Phenylethyl groups () introduce flexibility, possibly improving interaction with hydrophobic protein pockets .

Biological Activity

3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the thienoquinoline family. Its unique structure contributes to its notable biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O2S, with a molecular weight of 393.51 g/mol. The structure features a thieno[2,3-b]quinoline core with an amino group and an ethylphenyl substituent. This arrangement is crucial for its biological interactions.

Property Details
Molecular FormulaC22H23N3O2S
Molecular Weight393.51 g/mol
Structural FeaturesThieno[2,3-b]quinoline core
SubstituentsAmino group, ethylphenyl group

Biological Activity

Research indicates that this compound exhibits significant anticancer activity . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by altering metabolic pathways and reducing cancer stem cell populations.

The compound's anticancer efficacy appears to be linked to its effects on glycolysis and lipid metabolism. By modulating these pathways, it can disrupt the energy supply and biosynthetic processes necessary for cancer cell survival. Notably, it has shown potential in targeting cancer stem cells, which are often responsible for tumor recurrence and metastasis.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Apoptosis Induction :
    • In vitro experiments on cancer cell lines demonstrated that the compound significantly increased apoptotic markers compared to control groups.
    • The study indicated a reduction in viable cell counts and an increase in caspase activation.
  • Metabolic Pathway Alterations :
    • Research highlighted that treatment with this compound led to decreased glucose uptake and altered fatty acid synthesis in cancer cells.
    • These metabolic changes were correlated with reduced tumor growth in animal models.

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

Compound Name Key Features Biological Activity
3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo...Ethylphenyl group; potent against cancer stem cellsInduces apoptosis; alters metabolism
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo...Chlorinated analog; cytotoxic effectsSimilar apoptotic mechanisms
5-oxo-N-naphthyl-thieno[2,3-b]quinoline derivativesNaphthyl substitution; varied reactivityAnticancer properties; less potent than main compound

This table illustrates how the structural variations among these compounds influence their biological activities.

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